Receptor Pharmacology: Levonordefrin Lacks β2-Adrenoceptor Vasodilation Seen with Epinephrine
In an anesthetized canine model with autonomic blockade, levonordefrin (nordefrin) was qualitatively indistinguishable from norepinephrine—neither agent showed any evidence of β2-adrenoceptor vasodilation, unlike epinephrine which produced measurable β2-mediated vasodilation [1]. The epinephrine dose-response curve was suppressed more than the curves for norepinephrine and nordefrin under α-adrenoceptor blockade, confirming distinct receptor engagement profiles [1].
| Evidence Dimension | β2-adrenoceptor-mediated vasodilation |
|---|---|
| Target Compound Data | No evidence of β2-adrenoceptor vasodilation |
| Comparator Or Baseline | Epinephrine: evidence of β2-adrenoceptor vasodilation |
| Quantified Difference | Qualitative receptor profile difference; nordefrin resembles norepinephrine, not epinephrine |
| Conditions | Anesthetized dogs, autonomic reflexes blocked by mecamylamine; intravenous administration over 0.1–10.0 μg/kg dose range |
Why This Matters
This receptor selectivity difference means levonordefrin cannot be considered pharmacologically equivalent to epinephrine in receptor-binding or cardiovascular response studies.
- [1] Robertson VJ, Taylor SE, Gage TW. Quantitative and qualitative analysis of the pressor effects of levonordefrin. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):929-35. View Source
